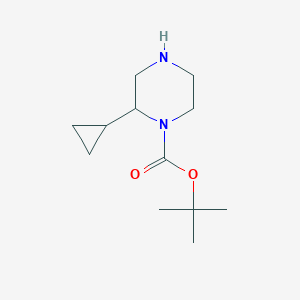

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester

Description

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, and a tert-butyl ester functional group. It is used in various scientific research applications due to its reactivity and stability.

Properties

IUPAC Name |

tert-butyl 2-cyclopropylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKIMEBHYLJNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of cyclopropylamine with piperazine-1-carboxylic acid tert-butyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein binding.

Medicine: Potential use in drug development and pharmacological studies.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Cyclopropyl-piperazine-1-carboxylic acid methyl ester

- 2-Cyclopropyl-piperazine-1-carboxylic acid ethyl ester

- 2-Cyclopropyl-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it particularly useful in applications requiring high stability and resistance to hydrolysis .

Biological Activity

Overview

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1240584-61-5) is a synthetic compound characterized by its unique structural features, including a cyclopropyl group, a piperazine ring, and a tert-butyl ester functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C12H22N2O2. The synthesis typically involves the reaction between cyclopropylamine and piperazine-1-carboxylic acid tert-butyl ester under controlled conditions, often utilizing solvents such as dichloromethane and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation.

Synthetic Route Summary

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Cyclopropylamine + Piperazine-1-carboxylic acid tert-butyl ester | Anhydrous conditions, DCC | This compound |

| 2 | Oxidation with potassium permanganate | Acidic medium | Carboxylic acids or ketones |

| 3 | Reduction with lithium aluminum hydride | Anhydrous ether | Alcohols or amines |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl group enhances binding affinity, while the piperazine ring improves solubility and interaction with biological macromolecules. The tert-butyl ester group adds steric hindrance, influencing pharmacokinetics and bioavailability.

Pharmacological Applications

Research indicates that this compound may serve as a precursor for developing drugs targeting neurological and psychiatric disorders. Its unique structure allows it to act as an enzyme inhibitor and receptor ligand, making it relevant in studies of various biological pathways .

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential for further development as anticancer agents .

- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems. Studies suggest that modifications to the piperazine ring can enhance selectivity for serotonin or dopamine receptors, which is crucial for developing treatments for depression and anxiety disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester | Piperidinyl group instead of cyclopropyl | Moderate activity against certain cancer lines |

| tert-Butyl 1-piperazinecarboxylate | Lacks cyclopropyl substitution | Lower binding affinity compared to cyclopropyl derivatives |

Q & A

Q. What are the common synthetic routes for preparing 2-cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester?

The compound is typically synthesized via multistep organic reactions. Key steps include:

- Nucleophilic substitution : Introduction of the cyclopropyl group to the piperazine ring under controlled conditions (e.g., using cyclopropyl halides) .

- Boc protection : The tert-butyl ester group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

- Purification : Column chromatography or recrystallization is often employed to isolate the product, with yields dependent on reaction optimization (e.g., solvent choice, temperature) .

Q. How does the tert-butyl ester group influence the compound's stability and solubility in experimental settings?

- Stability : The tert-butyl ester acts as a protecting group, resisting hydrolysis under basic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) .

- Solubility : The bulky tert-butyl moiety enhances solubility in organic solvents (e.g., dichloromethane, THF), facilitating reactions in non-polar environments .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm regiochemistry of the cyclopropyl group and Boc protection .

- HPLC/MS : For assessing purity (>95%) and monitoring deprotection steps .

- X-ray crystallography : Resolves stereochemical ambiguities in chiral variants (e.g., (R)- or (S)-enantiomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structural isomers of this compound?

- Controlled experiments : Compare synthetic intermediates (e.g., cyclopropane regioisomers) using 2D NMR (COSY, NOESY) to distinguish between substituent positions .

- Computational modeling : DFT calculations predict NMR chemical shifts, aiding in structural assignment when experimental data is ambiguous .

Q. What strategies optimize the removal of the tert-butyl ester without degrading sensitive functional groups?

- Mild acidic conditions : Use TFA in dry DCM (0–5°C) to minimize side reactions like transesterification .

- Alternative deprotection : Employ Lewis acids (e.g., TMSOTf) in aprotic solvents for selective cleavage .

- Monitoring : Real-time reaction tracking via in situ IR spectroscopy ensures minimal overexposure to harsh conditions .

Q. How do modifications to the cyclopropyl group impact biological activity in structure-activity relationship (SAR) studies?

- Steric effects : Bulky substituents on the cyclopropane ring reduce binding affinity to targets like GPCRs or kinases .

- Electron-withdrawing groups : Enhance metabolic stability but may reduce solubility, requiring formulation adjustments .

- Chirality : Enantiomers (e.g., (R)- vs. (S)-cyclopropyl) show divergent pharmacokinetic profiles in preclinical models .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Reaction scalability : Transition from batch to flow chemistry improves yield consistency in nucleophilic substitution steps .

- Cost of chiral catalysts : Use immobilized catalysts or enzymatic resolution to reduce expenses in enantioselective synthesis .

- Byproduct management : Optimize workup protocols (e.g., aqueous washes, scavenger resins) to remove brominated impurities from cyclopropane-forming reactions .

Methodological Guidance

Q. How to troubleshoot low yields in the final Boc-deprotection step?

- Check moisture levels : Hydrolysis of the Boc group is moisture-sensitive; ensure anhydrous conditions using molecular sieves .

- Alternative acids : Replace HCl with TFA if competing side reactions (e.g., ester cleavage) occur .

Q. What protocols ensure reproducibility in chiral synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.